molecular formula C5H9Cl2N3 B049313 Pyrazin-2-ylmethanamine dihydrochloride CAS No. 122661-25-0

Pyrazin-2-ylmethanamine dihydrochloride

Cat. No. B049313
CAS RN: 122661-25-0
M. Wt: 182.05 g/mol
InChI Key: PUAGTKHCRLEUJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazin-2-ylmethanamine derivatives involves several strategies, including multicomponent reactions, cyclotetramerisation, and direct methylation using nonconventional agents. For example, Aparicio et al. (2006) describe the preparation of pyrazines, piperazinones, and quinoxalines through 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes, showcasing the compound's synthetic versatility (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).

Molecular Structure Analysis

The molecular structure of pyrazin-2-ylmethanamine derivatives has been elucidated using various techniques, including X-ray crystallography. Shivalingegowda et al. (2017) characterized the structure of a related compound using X-ray diffraction, highlighting the importance of molecular shape and intermolecular interactions in determining the crystal structure of such compounds (Shivalingegowda, Ming, Jamalis, Kumar, & Lokanath, 2017).

Chemical Reactions and Properties

Pyrazin-2-ylmethanamine derivatives participate in various chemical reactions, including cyclotetramerisation and arylative methylation, demonstrating their reactivity and potential utility in synthetic chemistry. Palit, Sepay, & Panda (2023) reported a novel approach to α-C-H methylated pyrazines using dimethyl sulfoxide, showcasing the compound's chemical versatility and potential applications in synthesis (Palit, Sepay, & Panda, 2023).

Physical Properties Analysis

The physical properties of pyrazin-2-ylmethanamine derivatives, such as solubility, crystallinity, and molecular interactions, are crucial for their potential applications. The study by Shivalingegowda et al. provides insights into the compound's crystalline structure and physical properties, which are essential for understanding its behavior in various environments (Shivalingegowda et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrazin-2-ylmethanamine derivatives are influenced by their molecular structure and the nature of substituents. The work by Aparicio et al. on the synthesis of pyrazine derivatives highlights the compound's chemical reactivity and potential for further functionalization, which is critical for its applications in chemical synthesis (Aparicio et al., 2006).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated the versatility of pyrazin-2-ylmethanamine derivatives in organic synthesis. For example, the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine can yield multiple products depending on the solvent, temperature, and reaction time, highlighting the compound's utility in synthesizing complex organic molecules (Topuzyan et al., 2013). Another study focused on the synthesis, characterization, and biological evaluation of novel pyrazine moiety bearing 2-pyrazoline derivatives, underscoring the methodological advances in organic synthesis using pyrazine derivatives (Kitawat & Singh, 2014).

Material Science and Nanotechnology

Pyrazin-2-ylmethanamine derivatives have been utilized in the development of nano-scale molecules and materials. For instance, a study reported the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated ligands, showcasing the longest delocalized metal-metal bonds in nano-scale molecules (Wang et al., 2007). Another research effort detailed the redox modification of extended metal atom chains (EMACs) through the tuning of ligands, demonstrating the impact of pyrazine rings on the electrochemical properties of the complexes (Ismayilov et al., 2009).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, pyrazin-2-ylmethanamine derivatives have been explored for their therapeutic potential. Research into novel pyrazinone and pyridinone thrombin inhibitors incorporating weakly basic heterobicyclic P(1)-arginine mimetics highlighted the significance of pyrazine derivatives in designing new anticoagulants (Kranjc et al., 2005). Another study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents demonstrated the potential of pyrazine derivatives in developing hypoglycemic drugs (Faidallah et al., 2016).

properties

IUPAC Name

pyrazin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGTKHCRLEUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601241
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-ylmethanamine dihydrochloride

CAS RN

122661-25-0
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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